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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762 Get Quote

An In-depth Technical Guide to the Structural Analysis of 5-Formyl-2-thiopheneboronic acid

Executive Summary: 5-Formyl-2-thiopheneboronic acid is a bifunctional organoboron

compound featuring a thiophene ring substituted with both a formyl and a boronic acid group.

Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling

reactions, and its potential in the development of novel materials and pharmaceutical agents,

necessitate a thorough understanding of its structural characteristics.[1][2] This guide provides

a comprehensive structural analysis, consolidating data from spectroscopic and analytical

techniques. It is intended for researchers, chemists, and professionals in drug development,

offering detailed experimental protocols and a summary of key structural data to facilitate its

application in scientific research.

Physicochemical and Spectroscopic Properties
5-Formyl-2-thiopheneboronic acid is typically a white to off-white crystalline solid.[3] Its

fundamental properties are crucial for its handling, storage, and application in chemical

reactions. The compound is soluble in solvents like methanol and is sensitive to air.[3]

Table 1: Physicochemical Properties of 5-Formyl-2-thiopheneboronic acid
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Property Value Reference

CAS Number 4347-33-5 [3][4]

Molecular Formula C₅H₅BO₃S [4][5]

Molecular Weight 155.97 g/mol [4][5]

Appearance White powder or crystals [3]

Melting Point 132-135 °C [3][5][6]

IUPAC Name
(5-formylthiophen-2-yl)boronic

acid
[4]

| Solubility | Soluble in Methanol |[3] |

Spectroscopic Data Analysis
Spectroscopic methods are essential for confirming the molecular structure of 5-Formyl-2-
thiopheneboronic acid. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic

connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in

solution.[7][8] For 5-Formyl-2-thiopheneboronic acid, ¹H NMR provides information on the

chemical environment of the protons on the thiophene ring and the aldehyde, while ¹³C NMR

identifies the carbon skeleton.

Table 2: ¹H and ¹³C NMR Spectral Data
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~9.8 s
Aldehyde proton (-
CHO)

~7.8 d Thiophene ring proton

~7.6 d Thiophene ring proton

~5.5 br s
Boronic acid protons

(-B(OH)₂)

¹³C NMR ~184 -
Aldehyde carbonyl

carbon (C=O)

~150 -
Thiophene ring carbon

(C-B)

~144 -
Thiophene ring carbon

(C-CHO)

~138 -
Thiophene ring carbon

(CH)

~128 -
Thiophene ring carbon

(CH)

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data

presented is a representative summary based on publicly available spectra.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4] Key vibrational frequencies confirm the presence of the

aldehyde, boronic acid, and thiophene groups.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300-3100 Broad O-H stretch (from B(OH)₂)

~1660 Strong C=O stretch (from aldehyde)

~1350 Strong B-O stretch

~1250 Strong C-O stretch

~800-600 Medium C-S stretch (in thiophene ring)

Source: Data compiled from spectral information available on PubChem and SpectraBase.[4]

[10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight. For 5-Formyl-2-thiopheneboronic acid, the

molecular ion peak [M]⁺ would be expected at m/z ≈ 156.

Crystallographic and Computational Analysis
X-ray Crystallography
While a specific, publicly available crystal structure for 5-formyl-2-thiopheneboronic acid was

not identified in the surveyed literature, the crystallographic behavior of boronic acids is well-

documented.[11][12] Typically, arylboronic acids form hydrogen-bonded dimers in the solid

state, with a characteristic R²₂(8) graph set motif.[12] This involves intermolecular hydrogen

bonds between the hydroxyl groups of two boronic acid moieties. The presence of the polar

formyl group may introduce additional intermolecular interactions, such as C-H···O hydrogen

bonds, influencing the crystal packing.[12] X-ray analysis of related benzo[b]thiophen-2-

ylboronic acids shows the boron atom can adopt a tetrahedral geometry when interacting with

biological targets.[11][13][14]

Computational Modeling
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Density Functional Theory (DFT) is a powerful computational method used to predict the

geometric and electronic structure of molecules.[15] For 5-Formyl-2-thiopheneboronic acid,

DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the

gas phase.

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational

frequencies to aid in experimental data assignment.

Analyze Electronic Properties: Generate a Molecular Electrostatic Potential (MEP) map to

visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting

reactivity.[15]

Experimental Protocols
Synthesis of 5-Formyl-2-thiopheneboronic acid
A common synthetic route involves the lithiation of a protected 2-bromothiophene followed by

reaction with a trialkyl borate and subsequent deprotection and hydrolysis. A general procedure

is outlined below.

Protection: Protect the aldehyde of 2-bromo-5-formylthiophene, for example, by forming a

diethyl acetal.

Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF)

and cool to -78 °C under an inert atmosphere (e.g., Argon).

Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

Borylation: Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at

-78 °C.

Hydrolysis: Allow the mixture to warm to room temperature, then quench with an acidic

aqueous solution (e.g., 1M HCl).

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry

the organic layer, and remove the solvent under reduced pressure. The crude product can be
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purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of 5-Formyl-2-thiopheneboronic acid in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).[16]

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and

analyze splitting patterns to deduce coupling information. Assign peaks in both ¹H and ¹³C

spectra to the corresponding atoms in the molecule.

X-ray Crystallography Protocol
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is

typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow

cooling.

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction

data by rotating the crystal in a beam of monochromatic X-rays.[17]

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the phase problem using direct methods or Patterson methods to generate an

initial electron density map.[17] Build a molecular model into the electron density and refine

the atomic positions and thermal parameters against the experimental data.

Visualization of Workflows and Pathways
The following diagrams illustrate key processes related to the analysis and application of 5-
Formyl-2-thiopheneboronic acid.
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Structural Characterization Workflow

Synthesis & Purification
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Chemical Synthesis

Purification
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Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation

of 5-Formyl-2-thiopheneboronic acid.
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Logical Relationships in Structural Analysis

Logical Relationships in Structural Analysis

Logical Relationships in Structural Analysis
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Caption: A diagram showing the relationship between analytical techniques and the specific

structural information they provide for the target molecule.

Application in Suzuki-Miyaura Coupling

5-Formyl-2-thiopheneboronic acid

Coupled Product
(5-Formyl-2-arylthiophene)

Aryl Halide (Ar-X) Pd Catalyst
(e.g., Pd(PPh3)4)

Base
(e.g., Na2CO3)

Click to download full resolution via product page

Caption: A simplified representation of the role of 5-Formyl-2-thiopheneboronic acid in a

Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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